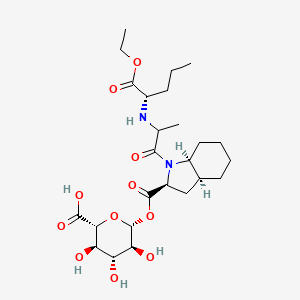
Perindopril Acyl-|A-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perindopril Acyl-|A-D-glucuronide is a metabolite of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is formed through the glucuronidation of Perindopril, a process that enhances its solubility and facilitates its excretion from the body . Perindopril is widely used in the treatment of hypertension and heart failure due to its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril Acyl-|A-D-glucuronide involves the glucuronidation of Perindopril. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Perindopril . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Perindopril Acyl-|A-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles .
Common Reagents and Conditions
The hydrolysis of this compound typically requires acidic or basic conditions, while transacylation reactions may occur under neutral conditions. Common reagents include water, acids, and bases .
Major Products Formed
The major products formed from the hydrolysis of this compound are Perindopril and glucuronic acid. Transacylation reactions can lead to the formation of various acylated derivatives .
科学的研究の応用
Perindopril Acyl-|A-D-glucuronide has several scientific research applications:
作用機序
Perindopril Acyl-|A-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include ACE, and the pathways involved are the renin-angiotensin-aldosterone system (RAAS) .
類似化合物との比較
Similar Compounds
Perindoprilat: The active metabolite of Perindopril, which directly inhibits ACE.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-prodrug ACE inhibitor that also prevents the conversion of angiotensin I to angiotensin II.
Uniqueness
Perindopril Acyl-|A-D-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion. This property distinguishes it from other ACE inhibitors that do not undergo glucuronidation .
特性
分子式 |
C25H40N2O11 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12?,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1 |
InChIキー |
VEYBPHDESXGJIN-OBFFDTECSA-N |
異性体SMILES |
CCC[C@@H](C(=O)OCC)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
正規SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


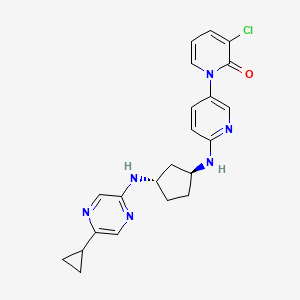

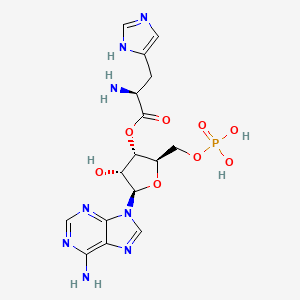
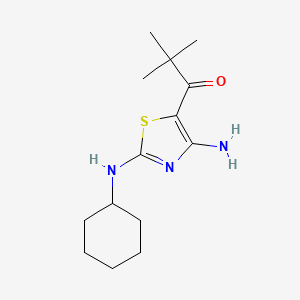

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
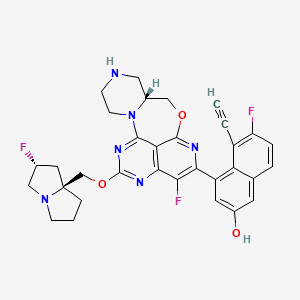
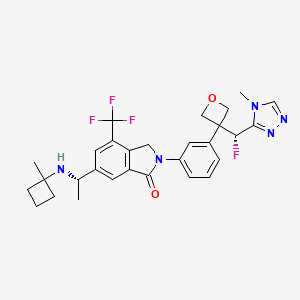
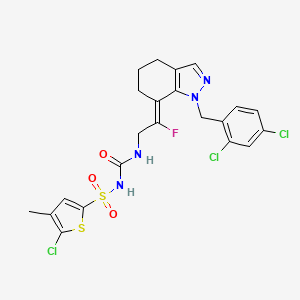

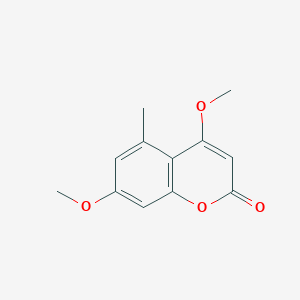

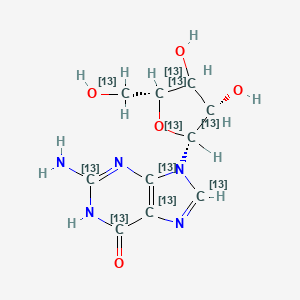
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
